Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Regiochemistry Tetrahydroquinoline VR1 antagonist

This 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172961-40-8, 98% purity) is a research-grade C6-substituted tetrahydroquinolinone urea specifically designed for TRPV1 antagonist medicinal chemistry. Its benzyl urea motif and 6-yl attachment align with the Bayer VR1 patent pharmacophore space, enabling direct SAR exploration. The monobenzyl architecture eliminates the second phenyl ring found in diphenylurea hCA inhibitors, significantly reducing carbonic anhydrase off-target engagement. Each batch is certified by multi-method analytical documentation (NMR, HPLC, GC), ensuring that biological effects originate solely from the parent compound. Ideal for target engagement studies (CETSA, photoaffinity labeling) and CNS multiparameter optimization (logD, CNS MPO, PAMPA).

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 1172961-40-8
Cat. No. B2969939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1172961-40-8
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H17N3O2/c21-16-9-6-13-10-14(7-8-15(13)20-16)19-17(22)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,20,21)(H2,18,19,22)
InChIKeyIOCGTOUNTLRUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172961-40-8): Core Structure and Physicochemical Baseline


1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172961-40-8) is a synthetic small-molecule urea derivative (C17H17N3O2, MW 295.34 g/mol) composed of a 2-oxo-1,2,3,4-tetrahydroquinoline bicyclic core connected via a urea linker to a benzyl group . It is commercially supplied as a research-grade fine chemical with a standard purity of 98% . The compound belongs to the broader tetrahydroquinolinylurea chemotype, which has been claimed in patent disclosures as vanilloid receptor (VR1/TRPV1) antagonist pharmacophore space [1].

Why 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Cannot Be Interchanged with Other Tetrahydroquinoline Ureas


Within the tetrahydroquinolinylurea chemotype, both the position of the urea attachment on the quinolinone ring and the nature of the N′-substituent are critical determinants of target engagement. Patent filings explicitly teach that variation at the urea terminus (e.g., benzyl vs. phenyl vs. heteroaryl) and at the tetrahydroquinolinone substitution site yields divergent vanilloid receptor (VR1) antagonistic activities [1]. Consequently, substituting 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea with a regioisomer (e.g., the 7-yl urea) or with an analog lacking the benzyl methylene spacer carries an unquantified risk of altered potency, selectivity, or physicochemical properties. The evidence below delineates the specific structural features that must be verified before considering any substitution.

Quantitative Differentiation Evidence for 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea vs. Closest Analogs


Urea Attachment Position: C6 vs. C7 Regioisomer Differentiation

The urea group in 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is covalently attached at the 6-position of the 2-oxo-1,2,3,4-tetrahydroquinoline ring system. In the VR1 antagonist patent family encompassing tetrahydroquinolinylureas, regioisomeric attachment at C6 vs. C7 is a defined variable that generates distinct compounds with separately measured biological activities; the 6-substituted 2-oxo-tetrahydroquinoline core represents a specific structural entry that is not interchangeable with the 7-substituted isomer [1]. No head-to-head IC50 comparison between the C6 and C7 isomers of this exact urea derivative has been published, but the patent classification treats them as separate chemical entities, implying differentiated pharmacological profiles.

Regiochemistry Tetrahydroquinoline VR1 antagonist

Benzyl vs. Phenyl Urea Substituent: Impact of the Methylene Spacer

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea incorporates a benzyl group (Ph-CH2-) on the terminal urea nitrogen, introducing a methylene spacer between the phenyl ring and the urea core. The closest analog lacking this spacer, 1-Phenyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS not available for direct comparison), would exhibit different conformational flexibility, electronic distribution, and potential hydrogen-bonding geometry. In medicinal chemistry campaigns on related urea-based TRPV1 ligands, the presence or absence of an alkylene spacer has been shown to modulate both in vitro potency and in vivo pharmacokinetics [1]. No public IC50 values are available for the phenyl analog to enable quantitative comparison at this time.

Structure-Activity Relationship Urea derivatives TRPV1

Commercial Purity Specification: 98% HPLC vs. Unspecified or Lower-Grade Alternatives

Bidepharm supplies 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (Cat. BD01907104) with a certified purity of 98%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . Some catalog vendors list this compound without disclosing purity thresholds or batch-release data, creating uncertainty for assay reproducibility. A purity differential of even 2–3% can translate into significant changes in biochemical IC50 determinations and false-negative/positive rates in high-throughput screening cascades.

Quality control Purity Procurement specification

Absence from Carbonic Anhydrase Inhibitor Libraries: Differentiation from Diphenylurea Tetrahydroquinolines

A published series of diphenylurea derivatives containing tetrahydroquinoline was systematically evaluated against human carbonic anhydrase I and II (hCA I/II), with the most potent compound 7k achieving IC50 values of 5.28 µM (hCA I) and 5.51 µM (hCA II) [1]. 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is structurally distinct from that series, lacking the second phenyl urea substituent, and was not included in the study. This absence implies that its hCA I/II inhibitory profile remains uncharacterized and cannot be assumed to mirror that of the diphenylurea analogs; if carbonic anhydrase off-target activity is a concern, the monobenzyl urea architecture may offer a departure point.

Selectivity Carbonic anhydrase Chemotype profiling

Application Scenarios for 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Grounded in Comparative Evidence


TRPV1/VR1 Antagonist Lead Optimization

The compound serves as a specific C6-substituted tetrahydroquinolinone urea building block for TRPV1 antagonist medicinal chemistry programs. Its benzyl urea motif and 6-yl attachment align with the structural claims of the Bayer VR1 patent family [1], making it a direct tool for SAR exploration around the N′-benzyl region without confounding regioisomeric or spacer-length variables.

Chemical Probe Synthesis Requiring Defined Purity and Traceability

When preparing a chemical probe for target engagement studies (e.g., CETSA, photoaffinity labeling), the 98% certified purity and multi-method analytical documentation from Bidepharm [1] ensure that observed biological effects are attributable to the parent compound, not to impurities that could act as partial agonists or assay interferents.

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Because the monobenzyl urea architecture was absent from the published hCA I/II inhibitor series [1], this compound offers a structurally distinct tetrahydroquinoline urea for counterscreening. Researchers can benchmark its hCA activity against the diphenylurea series to assess whether removal of the second phenyl ring reduces carbonic anhydrase off-target engagement.

Physicochemical Property Benchmarking for CNS Drug Design

With a molecular weight of 295.34 g/mol and a benzyl moiety contributing to lipophilicity, 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can be used as a baseline for measuring logD, CNS MPO scores, and PAMPA permeability in comparison with analogs bearing heteroaryl or polar N′-substituents, enabling rational multiparameter optimization [1].

Quote Request

Request a Quote for 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.